Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Description
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS No. 1273562-74-5) is a bicyclic tertiary amine derivative with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol. It features a 3,6-diazabicyclo[3.1.1]heptane core modified by a 2-oxo group and a tert-butyloxycarbonyl (Boc) protecting group at position 6. The compound is a research-grade chemical, requiring storage at 2–8°C in sealed, light-protected conditions to ensure stability. Its solubility in organic solvents like DMSO and ethanol facilitates its use in medicinal chemistry and radiopharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-7(12)8(13)11-5-6/h6-7H,4-5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTWZULNMBYWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the diazabicyclo[3.1.1]heptane system are reactive sites for nucleophilic substitution. For example:
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Reaction with aryl boronic esters : In the synthesis of serpatatinib, this compound undergoes nucleophilic substitution with 2-fluoropyridine-5-boronic acid pinacol ester under Suzuki coupling conditions (Pd catalyst, base) to form aryl-substituted derivatives .
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Substitution with dichloropyrazine : Reaction with 2,5-dichloropyrazine in DMSO at 80–85°C in the presence of K₂CO₃ yields pyrazine-substituted products .
Deprotection of the tert-Butyl Ester
The tert-butyl (Boc) group is cleaved under acidic conditions:
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Hydrochloric acid (HCl) : Treatment with HCl removes the Boc group, yielding the free amine, 3,6-diazabicyclo[3.1.1]heptane .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Boc removal | HCl (aq.) | 3,6-Diazabicyclo[3.1.1]heptane | 81% |
Hydrolysis of the Ester Group
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:
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Basic hydrolysis : NaOH in aqueous/organic solvent mixtures converts the ester to the corresponding carboxylic acid.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | NaOH, H₂O/MeOH | Carboxylic acid derivative | N/A |
Reductive Amination
The ketone group (2-oxo) can participate in reductive amination:
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Example : Reaction with 6-methoxy-3-pyridinecarbaldehyde and a reducing agent (e.g., NaBH₃CN) forms secondary amine derivatives.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH | Secondary amine | N/A |
Comparative Reactivity
The compound’s reactivity differs from structurally similar derivatives:
Scientific Research Applications
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The presence of the tert-butyl group enhances its lipophilicity, making it suitable for various applications in drug design and development.
Medicinal Chemistry
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural framework allows for modifications that can lead to the development of novel therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Applications:
- Synthesis of Heterocycles: It can be used to synthesize various heterocycles, which are crucial in developing pharmaceuticals.
- Ligand Development: The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.
Materials Science
This compound has applications in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.
Case Study: OLED Efficiency
Studies have shown that incorporating this compound into OLED formulations enhances device efficiency and stability .
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Oxo Analogs
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6)
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- Key Differences : Lacks the 2-oxo group, resulting in reduced polarity and molecular weight.
- Applications: Serves as a key intermediate in synthesizing nicotinic acetylcholine receptor (nAChR) ligands and anticancer agents. Notably, it is produced industrially (50 t/a) as an antitumor drug intermediate .
Oxo-Substituted Variants
Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS 1246281-86-6)
Substituted Derivatives
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-15-5)
Bicyclo Ring Variants
Tert-butyl 3-(7-bromo-9-oxo-9H-fluoren-2-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Functionalized Derivatives
Pyridinyl- and Pyridazinyl-Substituted Analogs
- Examples: Compounds like tert-butyl 3-[5-(4-methoxylanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS N/A).
- Key Differences: Pyridinyl/pyridazinyl groups at position 3 enhance binding to α4β2 nACh receptors, achieving subnanomolar affinity.
- Synthesis : Microwave-assisted coupling reactions with Pd catalysts .
Structural and Functional Comparison Table
Key Research Findings
- Impact of Oxo Groups: The 2-oxo group in the target compound increases polarity compared to non-oxo analogs, affecting solubility and pharmacokinetics .
- Bicyclo Ring Size : 3.1.1 systems exhibit greater rigidity than 3.2.0 analogs, influencing receptor-binding selectivity .
- Substituent Effects : Benzyl and pyridinyl groups enhance lipophilicity and receptor affinity, critical for central nervous system (CNS) drug design .
Biological Activity
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, with the CAS number 1273562-74-5, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16N2O3
- Molecular Weight : 212.25 g/mol
- IUPAC Name : this compound
- Purity : Typically >97% .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cell survival.
Antimicrobial Activity
In vitro studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound:
- Cell Lines Tested : The compound was tested on several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
- Mechanism : It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
